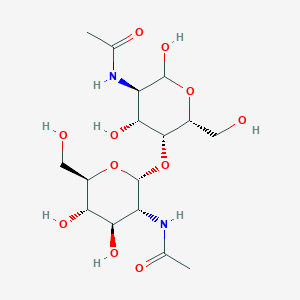
2-Acetamido-2-deoxy-5-O-(alpha-D-2-acetamido-2-deoxyglucopyranosyl)-alpha-D-galactopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-Acetamido-2-deoxy-5-O-(alpha-D-2-acetamido-2-deoxyglucopyranosyl)-alpha-D-galactopyranose is a useful research compound. Its molecular formula is C₁₆H₂₈N₂O₁₁ and its molecular weight is 424.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-Acetamido-2-deoxy-5-O-(alpha-D-2-acetamido-2-deoxyglucopyranosyl)-alpha-D-galactopyranose (CAS Number: 141725-02-2) is a complex carbohydrate with significant biological implications. This compound is a derivative of N-acetyl-D-galactosamine and has garnered interest due to its potential roles in various biological processes, including immune response modulation and interactions with cellular receptors.
- Molecular Formula : C16H28N2O11
- Molecular Weight : 424.4 g/mol
- IUPAC Name : N-[(2S,3R,4R,5R,6R)-5-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
- SMILES Representation : CC(=O)N[C@H]1C@@HOC@HC@H[C@@H]1O
Immune Modulation
Research indicates that compounds similar to 2-acetamido sugars can modulate immune responses. For instance, N-acetyl-D-galactosamine (GalNAc), a component of this compound, has been shown to play a role in the immune system by acting as an epitope for various receptors involved in immune recognition. Studies suggest that such glycosylation patterns can influence T-cell signaling and macrophage activation .
Antimicrobial Properties
The structural components of 2-acetamido sugars are known to exhibit antimicrobial properties. For example, derivatives of GalNAc have been studied for their ability to inhibit the growth of specific pathogens by interfering with their glycan-binding proteins. This suggests potential applications in developing antimicrobial agents against resistant strains of bacteria .
Cancer Research
The presence of the Tn antigen (which includes GalNAc structures) is linked to cancer cell proliferation and metastasis. Overexpression of these antigens on cancer cells can disrupt normal cellular pathways and promote tumor growth. Understanding the role of 2-acetamido sugars in this context may provide insights into novel therapeutic strategies targeting glycan interactions in cancer biology .
Case Studies
- Glycan Interactions in Cancer :
- Immune Response Modulation :
Research Findings
Eigenschaften
IUPAC Name |
N-[(3R,4R,5R,6R)-5-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O11/c1-5(21)17-9-13(25)14(8(4-20)27-15(9)26)29-16-10(18-6(2)22)12(24)11(23)7(3-19)28-16/h7-16,19-20,23-26H,3-4H2,1-2H3,(H,17,21)(H,18,22)/t7-,8-,9-,10-,11-,12-,13-,14+,15?,16-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOJPCSDOXYJJF-RKLNTLHLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)O)O)NC(=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1O[C@H]2[C@H](OC([C@@H]([C@H]2O)NC(=O)C)O)CO)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













